1,2,4-Trichloro-5-(trifluoromethyl)benzene

描述

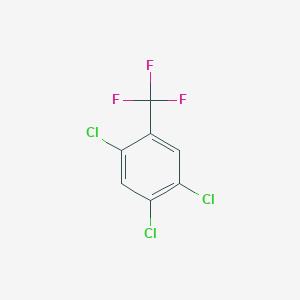

Structure

3D Structure

属性

IUPAC Name |

1,2,4-trichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSSJWAFPMQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536148 | |

| Record name | 1,2,4-Trichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56148-83-5 | |

| Record name | 1,2,4-Trichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,4 Trichloro 5 Trifluoromethyl Benzene Analogues

Strategic Approaches for Constructing Polychlorinated Trifluoromethylated Aromatics

The synthesis of aromatics bearing both multiple chlorine atoms and a trifluoromethyl group requires careful strategic planning, leveraging a variety of classical and modern organic reactions. The powerful electron-withdrawing nature of both substituents profoundly influences the reactivity of the aromatic ring.

Directed Halogenation and Fluorination Strategies

Directed halogenation is a cornerstone for the synthesis of polychlorinated aromatics. The introduction of chlorine atoms onto a benzene (B151609) ring already substituted with a trifluoromethyl group proceeds via electrophilic aromatic substitution (EAS). The trifluoromethyl group is strongly deactivating and meta-directing, while chlorine atoms are deactivating but ortho-, para-directing. libretexts.orglibretexts.org This dichotomy of directing effects must be managed to achieve the desired 1,2,4-trichloro substitution pattern. The synthesis often involves a stepwise chlorination process, where the regiochemical outcome of each step is governed by the combined electronic influence of the substituents already present. uomustansiriyah.edu.iq

The halogenation of benzene and its derivatives is typically an electrophilic substitution reaction requiring a catalyst, such as iron or aluminum chloride, to polarize the halogen molecule and generate a potent electrophile. studymind.co.ukchemguide.co.uklibretexts.org

Fluorination strategies are critical for introducing the trifluoromethyl group. While direct fluorination of an aromatic C-H bond is challenging, a common industrial approach involves the halogen exchange of a trichloromethyl group. For instance, a polychlorinated toluene (B28343) derivative can be exhaustively chlorinated at the methyl group under radical conditions (e.g., UV light) to form a trichloromethyl group (-CCl₃). This group is then converted to the trifluoromethyl group (-CF₃) using fluorinating agents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (B91410) (HF). beilstein-journals.orggoogle.com

Modern fluorination methods have expanded the toolkit for chemists. These can be broadly categorized based on the nature of the fluorine source. researchgate.net

| Fluorination Type | Reagent Examples | General Application |

|---|---|---|

| Electrophilic | F₂ gas, Selectfluor® (F-TEDA-BF₄) | Direct fluorination of electron-rich aromatics or activated C-H bonds. uomustansiriyah.edu.iqsigmaaldrich.com |

| Nucleophilic | Alkali fluorides (KF, CsF), Diethylaminosulfur trifluoride (DAST) | Displacement of leaving groups (e.g., halides, sulfonates) or alcohols. sigmaaldrich.comthieme-connect.de |

| Metal-Mediated | AgF₂, Pd(II)/Pd(IV) complexes | Late-stage C-H fluorination and cross-coupling reactions. cas.cnnih.gov |

Nucleophilic and Electrophilic Substitution Pathways for Aromatic Functionalization

Electrophilic Aromatic Substitution (EAS) is the primary pathway for introducing substituents like halogens (-Cl, -Br) or nitro groups (-NO₂) onto the benzene ring. uomustansiriyah.edu.iq The reaction is initiated by the attack of the electron-rich pi system of the benzene ring on a strong electrophile. numberanalytics.comlibretexts.org However, the presence of deactivating groups such as -CF₃ and -Cl significantly reduces the ring's nucleophilicity, often requiring harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) compared to benzene itself. libretexts.orgyoutube.com

The orientation of substitution is dictated by the existing substituents. The strongly electron-withdrawing trifluoromethyl group deactivates the entire ring but deactivates the meta position less than the ortho and para positions, thus acting as a meta-director. youtube.com Conversely, halogens are ortho-, para-directors because their electron-donating resonance effect partially counteracts their strong inductive withdrawal, stabilizing the intermediates for ortho and para attack. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -CF₃ | Strongly Withdrawing | N/A | Strongly Deactivating | Meta youtube.com |

| -Cl, -Br | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para libretexts.orglibretexts.org |

| -CH₃ | Weakly Donating | N/A (Hyperconjugation) | Activating | Ortho, Para youtube.com |

Nucleophilic Aromatic Substitution (SₙAr) becomes a viable pathway when the aromatic ring is substituted with multiple, strong electron-withdrawing groups, such as in 1,2,4-trichloro-5-(trifluoromethyl)benzene. These groups stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of a leaving group (typically a halide) by a nucleophile (e.g., alkoxides, amines). The reactivity of polychlorinated benzenes in SₙAr reactions increases with the number of chlorine atoms on the ring. nih.gov

Catalytic Transformations in the Synthesis of Substituted Benzenes (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of highly functionalized aromatic compounds. These methods offer high selectivity and functional group tolerance under relatively mild conditions.

The Suzuki-Miyaura coupling is a prominent example, used to form carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide. nih.gov This reaction is highly effective for synthesizing complex polychlorinated biphenyl (B1667301) (PCB) analogues and could be applied to couple this compound with various arylboronic acids. nih.govnih.gov

The Heck reaction provides a method for the arylation of alkenes, while related palladium-catalyzed processes can be used to introduce fluoroalkyl groups into aromatic systems. nih.gov Other catalytic systems, including those based on copper, are also employed for reactions like trifluoromethylation. beilstein-journals.org These catalytic cycles typically involve steps of oxidative addition, transmetalation (for Suzuki), and reductive elimination. organic-chemistry.org

| Reaction Name | Catalyst Example | Bond Formed | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Aryl-Aryl (C-C) | Synthesis of biaryl compounds from organohalides. nih.gov |

| Heck-Type Reaction | Pd(OAc)₂ with phosphine (B1218219) ligands | Aryl-Alkenyl (C-C) | Synthesis of fluoroalkylated alkenes from fluoroalkyl halides. nih.gov |

| Carbonylative Coupling | Pd(dba)₂ with Xantphos | Aryl-Carbonyl (C-C) | Three-component synthesis of trifluoromethyl-1,2,4-triazoles. rsc.org |

| C-H Functionalization | Pd(OAc)₂ | Aryl-H to Aryl-X | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. researchgate.net |

Exploration of Reaction Mechanisms in Halogenated Benzene Derivatization

Understanding the underlying mechanisms of these reactions is crucial for controlling product selectivity and optimizing yields.

Investigation of Intermediate Species Formation

In electrophilic aromatic substitution , the key intermediate is the arenium ion, also known as a sigma complex. numberanalytics.comlibretexts.org This is a resonance-stabilized carbocation formed when the electrophile attacks the benzene ring, temporarily disrupting its aromaticity. The stability of this intermediate determines the regiochemical outcome. For a substituted benzene, attack at the ortho, meta, or para position leads to different sets of resonance structures for the arenium ion.

When an electrophile attacks trifluoromethylbenzene, the positive charge of the arenium ion intermediate can be placed adjacent to the electron-withdrawing -CF₃ group in the resonance structures for ortho and para attack. This is highly destabilizing. For meta attack, the positive charge is never placed on the carbon bearing the -CF₃ group, making this the least destabilized and therefore favored pathway. youtube.com

In nucleophilic aromatic substitution , the intermediate is a negatively charged species called a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups like -NO₂, -Cl, and -CF₃ is essential to stabilize this anionic intermediate through resonance and induction, allowing the reaction to proceed.

Kinetic and Thermodynamic Aspects of Reaction Control

The distribution of products in a chemical reaction can be governed by two different principles: kinetic control and thermodynamic control. libretexts.org

Kinetic Control : At lower temperatures, reactions are often irreversible. The major product will be the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. This is known as the kinetic product. libretexts.orgstackexchange.com

Thermodynamic Control : At higher temperatures, the reverse reactions can become significant, allowing an equilibrium to be established between the products. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgstackexchange.com

In the halogenation of substituted benzenes, the reaction conditions, especially temperature, can influence the ratio of isomers formed. For example, in some systems, one isomer may form faster (kinetic product), but another may be more stable (thermodynamic product). By adjusting the temperature and reaction time, chemists can favor the formation of the desired isomer. numberanalytics.com Generally, increasing the temperature can lead to a product mixture that reflects thermodynamic stability. stackexchange.com

Optimization Protocols for Synthetic Yield and Regioselectivity

The efficiency and selectivity of synthetic routes producing this compound analogues are critically dependent on the fine-tuning of reaction parameters. Research into this area focuses on maximizing product yield and controlling the specific placement of functional groups on the aromatic ring (regioselectivity) by systematically adjusting catalysts, solvents, reagent stoichiometry, and temperature.

Detailed investigations have led to the development of optimized protocols for various classes of these analogues. For instance, in the synthesis of trifluoromethylated and chlorinated phenyl triazoles, the choice of solvent and the amount of base have proven to be crucial factors. An initial screening of solvents, including THF, DMSO, CH2Cl2, and toluene, revealed that dichloromethane (B109758) (CH2Cl2) was the most effective medium for the cycloaddition reaction. mdpi.com Further optimization showed that increasing the amount of the base, triethylamine (B128534) (NEt3), from 2.0 to 3.0 equivalents, and adjusting the reactant ratio, significantly enhanced the product yield from as low as 3% to a high of 83%. mdpi.com

The following table summarizes the optimization of reaction conditions for the synthesis of a model 5-trifluoromethyl-1,2,4-triazole analogue. mdpi.com

| Entry | Solvent | Reactant Ratio (2a:1) | NEt₃ (equiv) | Yield (%) |

| 1 | THF | 1:2 | 2.0 | 3 |

| 2 | DMSO | 1:2 | 2.0 | 8 |

| 5 | CH₂Cl₂ | 1:2 | 2.0 | 25 |

| 6 | Toluene | 1:2 | 2.0 | 0 |

| 7 | CH₂Cl₂ | 1:1 | 2.0 | 37 |

| 8 | CH₂Cl₂ | 2:1 | 2.0 | 49 |

| 9 | CH₂Cl₂ | 2:1 | 3.0 | 75 |

| 10 | CH₂Cl₂ | 1.5:1 | 3.0 | 83 |

Data sourced from a study on the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles. mdpi.com

Similarly, the synthesis of 3-trifluoromethyl-1,2,4-triazoles through a multi-component reaction was optimized by screening various acidic additives. nih.gov The study began with p-toluenesulfonic acid (TsOH·H₂O), which gave a moderate yield of 53%. nih.gov By testing other acids like triflic acid (TfOH), pivalic acid (PivOH), and trifluoroacetic acid (TFA), researchers identified TFA as the superior promoter for the reaction, achieving the highest yield. nih.gov This highlights the critical role of the acidic additive in facilitating the cyclization process. nih.gov

The table below illustrates the effect of different acidic additives on the synthesis of a 3-trifluoromethyl-1,2,4-triazole. nih.gov

| Entry | Additive (1.0 equiv) | Solvent | Yield (%) |

| 1 | TsOH·H₂O | Toluene | 53 |

| 2 | TfOH | Toluene | 61 |

| 3 | PivOH | Toluene | 65 |

| 4 | TFA | Toluene | 72 |

Data from the optimization of a metal-free, multi-component reaction. nih.gov

In the context of direct chlorination and fluorination, reaction conditions are tailored to control the degree and position of halogenation. For the synthesis of chloro(trifluoromethyl)pyridines, analogues of the target benzene compound, a simultaneous vapor-phase reaction over a transition metal-based catalyst is employed. nih.gov The regioselectivity and yield of specific products, such as 2-chloro-5-(trifluoromethyl)pyridine, are controlled by adjusting the molar ratio of chlorine gas to the substrate and the reaction temperature. nih.gov This control is essential to prevent the formation of undesirable, multi-chlorinated by-products. nih.gov For the synthesis of 1,2,3-trichloro-5-(trifluoromethyl)benzene, using anhydrous ferric chloride (FeCl₃) as a catalyst in optimized processes has been shown to achieve high yields of 78–96% while minimizing side reactions.

Comprehensive Spectroscopic and Structural Elucidation Studies of 1,2,4 Trichloro 5 Trifluoromethyl Benzene

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. For 1,2,4-trichloro-5-(trifluoromethyl)benzene, these methods are crucial for identifying characteristic stretching and bending vibrations associated with the substituted benzene (B151609) ring.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its constituent atoms and functional groups. While a specific, publicly available, peer-reviewed spectrum for this exact compound is not readily found, the expected spectral features can be inferred from the analysis of structurally related compounds such as 1,2,4-trichlorobenzene (B33124) and other fluorinated aromatic compounds. bldpharm.comnist.govijbr.com.pk

The primary absorption bands of interest include:

C-H vibrations: The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Given the two adjacent aromatic protons in the structure, their in-plane and out-of-plane bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

C-C vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce a set of characteristic bands in the 1400-1600 cm⁻¹ region.

C-Cl vibrations: The carbon-chlorine stretching vibrations are typically observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of three chlorine atoms would likely result in multiple strong absorption bands in this range.

C-F vibrations (of the CF₃ group): The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorption bands, typically found in the range of 1100-1350 cm⁻¹. These are often some of the most intense bands in the IR spectrum of trifluoromethylated compounds. lookchem.com

Table 1: Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Medium to Weak | Aromatic C-H Stretching |

| 1600-1400 | Medium to Strong | Aromatic C=C Ring Stretching |

| 1350-1100 | Very Strong | C-F Stretching (CF₃ group) |

| 800-600 | Strong | C-Cl Stretching |

Fourier-Transform Raman (FT-Raman) Spectroscopic Analysis

Complementary to FT-IR, the FT-Raman spectrum provides information on molecular vibrations, particularly for non-polar bonds. While specific experimental FT-Raman data for this compound is not widely available, the expected spectral features can be predicted. chemicalbook.comchemicalbook.com

Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak or absent in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum, expected around 1000 cm⁻¹. Other C=C stretching vibrations in the 1400-1600 cm⁻¹ range are also prominent.

C-Cl Vibrations: The C-Cl stretching vibrations are also Raman active and would appear in the 600-800 cm⁻¹ region.

CF₃ Group Vibrations: The symmetric stretching vibration of the CF₃ group is expected to be a strong band in the Raman spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The NMR spectra of this compound are defined by the number of chemically non-equivalent nuclei and their electronic environments, which are heavily influenced by the electronegative chlorine and trifluoromethyl substituents.

¹H NMR: The molecule contains two aromatic protons. Due to the asymmetric substitution pattern, these protons are chemically non-equivalent and are expected to appear as two distinct signals in the ¹H NMR spectrum. Their chemical shifts would be downfield from benzene (7.34 ppm) due to the deshielding effects of the electron-withdrawing chloro and trifluoromethyl groups. They would likely appear as singlets or narrowly split doublets depending on the magnitude of the small long-range coupling between them. Based on data from similar compounds like 1,2,4-trichlorobenzene, the signals are expected in the range of 7.4-7.8 ppm. chemicalbook.com

¹³C NMR: The molecule has seven carbon atoms, all of which are chemically non-equivalent, leading to seven distinct signals in the ¹³C NMR spectrum. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents. Carbons bonded to chlorine will be significantly deshielded. The carbon attached to the CF₃ group will also be deshielded and will show coupling to the fluorine atoms. spectrabase.comdocbrown.info

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. azom.com For this compound, the three fluorine atoms of the CF₃ group are equivalent and are expected to produce a single signal. The chemical shift of this signal, relative to a standard like CFCl₃, is characteristic of the trifluoromethyl group attached to an aromatic ring. For aromatic trifluoromethyl groups, this shift is typically in the range of -60 to -65 ppm. ucsb.educolorado.edu

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.5 - 7.9 | Two singlets or narrow doublets | Two distinct signals for the two aromatic protons. |

| ¹³C (Aromatic) | ~125 - 140 | Six singlets | Chemical shifts are influenced by Cl and CF₃ substituents. |

| ¹³C (CF₃) | ~120 - 130 | Quartet (due to ¹JC-F coupling) | The C-F coupling constant is typically large (~270-280 Hz). |

| ¹⁹F | ~ -60 to -65 | Singlet | Relative to CFCl₃. |

Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

Multidimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would show any correlation (coupling) between the two aromatic protons, helping to confirm their proximity.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between each proton and the carbon atom it is attached to. This would definitively link the two ¹H signals to their corresponding ¹³C signals in the aromatic region.

HMBC: An HMBC spectrum is crucial for mapping longer-range (2-3 bond) correlations. It would show correlations from the aromatic protons to neighboring carbons, including the chlorinated carbons and the carbon bearing the trifluoromethyl group. Furthermore, correlations from the fluorine atoms of the CF₃ group to the attached carbon and adjacent aromatic carbons would provide definitive evidence for the substitution pattern.

Mass Spectrometric Approaches for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₇H₂Cl₃F₃) is 249.45 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺). Due to the presence of three chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion (and its fragments containing chlorine) with predictable relative intensities (e.g., M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺).

Common fragmentation pathways for this molecule under EI conditions would likely involve:

Loss of a chlorine atom ([M-Cl]⁺).

Loss of the trifluoromethyl group ([M-CF₃]⁺).

Sequential loss of chlorine and/or other small neutral fragments.

The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and is consistent with the fragmentation of other chlorinated and trifluoromethylated aromatic compounds. nist.govnist.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-Trichlorobenzene |

| Benzene |

| Tetramethylsilane (B1202638) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For the compound this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁹F).

The molecular formula of this compound is C₇H₂Cl₃F₃. Its calculated monoisotopic mass is 247.917418 g/mol . epa.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₇H₂Cl₃F₃ |

| Monoisotopic Mass | 247.917418 u |

| Molecular Weight | 249.44 g/mol |

Data sourced from computational analysis and chemical databases. epa.govbldpharm.com

Fragmentation Pattern Analysis for Structural Confirmation

Upon electron ionization, the molecule would first form a molecular ion [C₇H₂Cl₃F₃]⁺. The presence of chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and its fragments, with the M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Key predicted fragmentation steps would likely involve:

Loss of a chlorine atom: This would lead to a significant fragment ion [C₇H₂Cl₂F₃]⁺.

Loss of the trifluoromethyl group: The C-CF₃ bond is susceptible to cleavage, resulting in a [C₆H₂Cl₃]⁺ fragment. The stability of the trifluoromethyl radical (•CF₃) makes this a probable pathway.

Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the elimination of a molecule of hydrogen chloride.

Ring fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller charged species.

Table 2: Predicted Key Fragment Ions for this compound

| m/z (predicted) | Proposed Fragment |

| 248 | [C₇H₂Cl₃F₃]⁺ (Molecular Ion) |

| 213 | [C₇H₂Cl₂F₃]⁺ |

| 179 | [C₆H₂Cl₃]⁺ |

| 69 | [CF₃]⁺ |

This table represents predicted fragmentation based on general principles of mass spectrometry and is not derived from direct experimental data for the target compound.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

As of the current literature search, no publicly available single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intramolecular dimensions, cannot be provided at this time.

For related compounds, such as 1,2,4-trichlorobenzene, crystal structures have been determined, revealing the planar nature of the benzene ring and the influence of the chlorine substituents on the crystal packing. nih.gov A crystallographic study of this compound would be invaluable to understand how the bulky and highly electronegative trifluoromethyl group affects the molecular geometry and the solid-state packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones.

Specific experimental UV-Vis spectra for this compound are not available in the reviewed literature. However, the expected electronic transitions can be inferred from the behavior of similar aromatic compounds. nist.govnist.gov The spectrum would be dominated by π → π* transitions associated with the benzene ring.

The presence of both chloro and trifluoromethyl substituents on the benzene ring will influence the position and intensity of these absorption bands. These groups can act as auxochromes, causing a shift in the absorption maxima (λmax) compared to unsubstituted benzene. It is anticipated that the electronic transitions for this compound would occur in the UV region. For a structurally related compound, 1,4-bis(trifluoromethyl)benzene, the absorption maximum is observed at 262 nm, which is attributed to π → π* transitions. aatbio.com It is plausible that this compound would exhibit absorption bands in a similar region.

Table 3: Predicted UV-Vis Absorption for this compound

| Predicted λmax | Type of Transition | Chromophore |

| ~260-280 nm | π → π* | Substituted Benzene Ring |

This prediction is based on the analysis of structurally similar compounds and general principles of UV-Vis spectroscopy.

Theoretical and Computational Chemistry Investigations of 1,2,4 Trichloro 5 Trifluoromethyl Benzene

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 1,2,4-Trichloro-5-(trifluoromethyl)benzene, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These theoretical investigations are crucial for understanding the molecule's electronic structure and vibrational modes, which govern its interaction with electromagnetic radiation.

Modern computational approaches can simulate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic (UV-Vis) absorption spectra with a useful degree of accuracy. These predictions are invaluable for assigning experimental spectra, identifying unknown compounds, and understanding the effects of substituents on the benzene (B151609) ring. The accuracy of these predictions is highly dependent on the chosen computational level of theory, including the functional and basis set.

The general approach for such a study would involve:

Geometry Optimization: First, the molecule's three-dimensional structure is optimized to find its lowest energy conformation using a method like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculations: Following optimization, vibrational frequencies are calculated at the same level of theory to predict the IR and Raman spectra. These calculations also confirm that the optimized structure is a true energy minimum.

NMR Calculations: NMR shielding tensors are then calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

Electronic Spectra Calculations: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra, providing information on electronic transition energies and oscillator strengths.

Without access to a study that has performed these specific calculations for this compound, it is not possible to present the detailed research findings and data tables as requested. The generation of such data would require a novel computational chemistry investigation.

Environmental Transformation and Degradation Pathways of Halogenated Trifluoromethylbenzenes

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For halogenated aromatics, these pathways primarily include photolysis, hydrolysis, and abiotic reductive dechlorination.

Photolytic degradation, or photolysis, is a significant environmental fate process for aromatic compounds, particularly in sunlit surface waters and the atmosphere. acs.orgcdc.gov The process involves the absorption of light energy (e.g., from UV irradiation), which can lead to the cleavage of chemical bonds.

For chlorinated benzenes, photolysis can proceed via photoreductive dechlorination, especially in the presence of photosensitizing agents found in natural waters. acs.orgcdc.gov In the atmosphere, vapor-phase trichlorobenzenes are primarily removed through reactions with photochemically generated hydroxyl radicals (•OH). acs.orgethz.ch Studies on the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) demonstrate that trifluoromethylated phenols undergo photohydrolytic degradation to produce trifluoroacetic acid (TFA). acs.org The rate of this degradation and the yield of TFA are highly dependent on pH and the nature of other substituents on the aromatic ring. acs.orgresearchgate.net For example, the photolytic half-life of TFM at 365 nm was 91.7 hours at pH 7, yielding 17.8% TFA, while at pH 9, the half-life decreased to 22 hours with a lower TFA yield of 5.1%. acs.org A direct photolysis pathway involving the defluorination of the trifluoromethyl group has been suggested as a common degradation mechanism for compounds containing this functional group. researchgate.net Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have also been shown to effectively degrade chlorinated benzenes. uwaterloo.ca

Table 1: Photolytic Half-Life and Product Yield for 3-trifluoromethyl-4-nitrophenol (TFM)

| pH | Half-Life at 365 nm (hours) | Trifluoroacetic Acid (TFA) Yield (%) | Source |

|---|---|---|---|

| 7.0 | 91.7 | 17.8 | acs.org |

| 9.0 | 22.0 | 5.1 | acs.org |

Hydrolysis is the cleavage of chemical bonds by the addition of water. For many stable organic compounds, this process is slow under typical environmental conditions (neutral pH and ambient temperature).

Trichlorobenzenes are generally resistant to hydrolysis. cdc.gov The hydrolysis half-life for 1,2,4-trichlorobenzene (B33124) at pH 7 and 25°C was estimated to be 3.4 years, indicating that it is not an important environmental fate process. cdc.gov The trifluoromethyl group can undergo hydrolysis to a carboxylic acid group, a reaction that is known to occur under basic conditions. acs.orgacs.org However, for trifluoromethylphenols, the rate of hydrolysis and defluorination is highly dependent on the position of the substituents and the pH. rsc.org For instance, 4-(Trifluoromethyl)phenol (4-TFMP) shows hydrolysis across a pH range of 6.2 to 10.8, whereas 3-TFMP is resistant to hydrolysis even at elevated temperatures and pH. rsc.org Given the stability of the aryl-halide and aryl-CF3 bonds in a non-phenolic compound like 1,2,4-Trichloro-5-(trifluoromethyl)benzene, significant hydrolytic degradation is not expected to be a major pathway in the environment. researchgate.net

In anoxic environments, such as deep sediments and groundwater, abiotic reductive dechlorination can be a significant degradation pathway for highly chlorinated compounds. cdc.gov This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. The reaction is often mediated by naturally occurring minerals.

Highly chlorinated benzenes, like tetrachlorobenzene and hexachlorobenzene, can be abiotically transformed into trichlorobenzenes and dichlorobenzenes in anaerobic sewage sludge and sediments. cdc.gov This transformation can be facilitated by iron-bearing minerals such as pyrite (B73398) and magnetite, which act as electron donors or mediators in the reduction process. microbe.com It is plausible that this compound could undergo a similar abiotic reductive dechlorination process, leading to the formation of dichlorinated and monochlorinated trifluoromethylbenzene isomers.

Biotransformation Pathways in Environmental Matrices

Biotransformation, or biodegradation, involves the metabolic breakdown of compounds by living organisms, primarily microorganisms like bacteria and fungi. These processes are critical for the natural attenuation of many organic pollutants.

The microbial degradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, though the pathways differ significantly.

Under aerobic conditions, bacteria have been shown to degrade chlorinated benzenes. For example, Pseudomonas sp. strains can utilize 1,2,4-trichlorobenzene (1,2,4-TCB) as a sole source of carbon and energy. nih.govnih.gov The degradation is initiated by a dioxygenase enzyme, which incorporates two hydroxyl groups into the aromatic ring, forming an intermediate cis-dihydrodiol (cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene). nih.govnih.gov This is then rearomatized to a catechol (3,4,6-trichlorocatechol), which undergoes ring cleavage, eventually channeling the metabolites into the tricarboxylic acid pathway. nih.govnih.gov However, the trifluoromethyl group often imparts resistance to such biodegradation. nih.gov Studies on trifluoromethyl-benzoates show that while bacteria can initiate degradation and ring-fission, the process often halts with the accumulation of a biochemically resistant trifluoromethyl-containing intermediate. nih.gov

Under anaerobic conditions, the primary microbial pathway is reductive dechlorination. cdc.gov Methanogenic microbial consortia have been shown to dechlorinate 1,2,4-TCB to 1,4-dichlorobenzene (B42874) and subsequently to chlorobenzene. cdc.gov This process, also known as halorespiration, uses the chlorinated compound as an electron acceptor. frtr.govclu-in.org It is a key mechanism for the breakdown of higher chlorinated benzenes in anoxic environments. cdc.gov

Table 2: Example Metabolites from the Degradation of Structurally Related Compounds

| Parent Compound | Condition | Key Intermediate(s) / Product(s) | Source |

|---|---|---|---|

| 1,2,4-Trichlorobenzene (TCB) | Aerobic (Pseudomonas sp.) | 3,4,6-Trichlorocatechol, 2,3,5-Trichloromuconate | nih.govnih.gov |

| 1,2,4-Trichlorobenzene (TCB) | Anaerobic (Methanogenic consortium) | 1,4-Dichlorobenzene, Chlorobenzene | cdc.gov |

| m-Trifluoromethyl-benzoate | Aerobic (Bacterium Strain V-1) | 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (Recalcitrant) | nih.gov |

The enzymatic machinery of microorganisms dictates the potential for biodegradation. The degradation of halogenated aromatics involves specialized enzymes that can catalyze the cleavage of carbon-halogen bonds.

For aerobic degradation of chlorinated benzenes, dioxygenases are the key initiating enzymes. nih.govnih.govnih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov This initial step overcomes the aromaticity of the ring and precedes further degradation. nih.gov

The trifluoromethyl group is known to be highly stable and often blocks the action of oxygenase enzymes that would typically initiate metabolism, a property exploited in drug design to increase metabolic stability. mdpi.comnih.gov While enzymatic cleavage of the C-F bond is energetically difficult, some dehalogenase enzymes are capable of this reaction. nih.govresearchgate.net Microbial defluorination of trifluoromethyl catechols has been observed, suggesting that if the initial ring-hydroxylation can occur, subsequent defluorination is possible. nih.gov Metabolic transformation of other parts of the molecule, such as the chlorinated positions, could potentially activate the C-F bonds for subsequent enzymatic attack. nih.gov

Under anaerobic conditions, the key enzymes are reductive dehalogenases. These enzymes are involved in halorespiration, where they catalyze the removal of a halogen atom and its replacement with a hydrogen atom, using an electron donor like hydrogen. frtr.govclu-in.org Different microorganisms possess reductive dehalogenases with varying specificities for different chlorinated compounds.

Environmental Persistence and Transport Modeling Methodologies

The environmental persistence and transport of halogenated trifluoromethylbenzenes, such as this compound, are evaluated using a variety of modeling methodologies. These models are essential tools for predicting the fate of such chemicals in the environment, their potential for long-range transport, and their distribution across different environmental compartments like air, water, soil, and sediment. nih.govcdc.gov The primary goals of these assessments are to identify chemicals with characteristics similar to well-known persistent organic pollutants (POPs) and to inform risk management decisions. ru.nlalaska.gov

Modeling approaches are necessary because direct measurement of environmental persistence and long-range transport potential is not feasible. ru.nl Instead, these models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior. alaska.gov

Multimedia Environmental Fate Models

Multimedia fate and transport models are a cornerstone for assessing the environmental behavior of persistent and mobile chemicals. researchgate.net These models systematically analyze the interplay between chemical releases, phase partitioning (movement between different media), degradation, and transport on a large scale. researchgate.net They are particularly useful for understanding how substances like halogenated trifluoromethylbenzenes, which can be semi-volatile, partition between the atmosphere, soil, and water.

Two main types of multimedia models are commonly employed:

Spatially-Resolved Models (Dispersion Models): These models provide a higher level of spatial and temporal resolution. researchgate.net They can be global in scale, like the Global Distribution Model (Globo-POP), or regionally focused, such as the BETR (Berkeley-Trent) family of models. defra.gov.uk Recently, nested models like the Nested Exposure Model (NEM) have been developed to offer high resolution for a specific target region within a global framework, which is useful for understanding the impact of long-range atmospheric transport on a particular area. rsc.org These models are crucial for predicting environmental concentrations at specific locations and understanding transport pathways. defra.gov.ukrsc.org

The application of these models requires a range of input data, including emission rates, physicochemical properties of the compound, and characteristics of the environmental media.

Table 1: Key Physicochemical Properties for Multimedia Fate Modeling of a Halogenated Trifluoromethylbenzene (Note: Data for the closely related compound 1-chloro-4-(trifluoromethyl)benzene is used for illustrative purposes as specific experimental data for this compound is not readily available in the searched literature. These properties are critical inputs for the models described.)

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific property, such as its rate of degradation or toxicity. nih.govelsevierpure.com For environmental persistence, QSARs can estimate degradation half-lives in various media (air, water, soil, sediment), which are critical inputs for multimedia models. nih.govru.nl

These models are particularly valuable when experimental data are scarce, which is often the case for new or emerging compounds like many halogenated trifluoromethylbenzenes. elsevierpure.com For instance, a QSAR model might predict the biodegradability of a compound based on the presence of certain functional groups, like the trifluoromethyl group and chlorine atoms, which are known to influence persistence. elsevierpure.comindustrialchemicals.gov.au The EPI Suite™ is a widely used set of QSAR models that estimates various physicochemical and environmental fate properties. elsevierpure.com

Table 2: Example of Model Types and Their Application in Persistence and Transport Assessment

Media-Specific Transport Models

Beyond general multimedia models, more specific models are used to understand transport within a single environmental compartment in greater detail. For halogenated compounds, which are often found at industrial sites, groundwater and soil transport models are particularly relevant.

Groundwater and Soil Models: Models like MODFLOW (for groundwater flow) and MT3DMS (for solute transport) are used to simulate the movement of contaminants in the subsurface. epa.govusgs.gov These models can predict the migration of a contaminant plume from a source, its potential to reach receptors like drinking water wells or surface waters, and the effectiveness of natural attenuation processes. epa.govanteagroup.com For a compound like this compound, such models would incorporate its sorption characteristics (how it sticks to soil particles) and degradation rates to predict its fate in the subsurface. epa.govtpsgc-pwgsc.gc.ca

Atmospheric Transport Models: Chemistry transport models (CTMs) like TM5 are used to simulate the long-range atmospheric transport of pollutants. europa.eucmar.csiro.au These models incorporate detailed atmospheric physics and chemistry, including reactions with hydroxyl radicals, to predict how far a compound can travel before being deposited. researchgate.neteuropa.eu For a semi-volatile compound, these models are essential for determining its potential to contaminate remote regions like the Arctic. rsc.org

The effective use of any predictive fate and transport model relies on a robust conceptual site model and the quality of the input data. alaska.gov Sensitivity and uncertainty analyses are critical steps in the modeling process to identify the most influential parameters and to understand the confidence in the model's predictions. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 1,2,4 Trichloro 5 Trifluoromethyl Benzene in Complex Matrices

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to ensure the reliability of analytical results. The primary goal is to extract 1,2,4-Trichloro-5-(trifluoromethyl)benzene from the sample matrix, concentrate it, and remove interfering substances that could compromise the subsequent analysis. The choice of technique depends on the nature of the sample matrix (e.g., soil, water, tissue) and the concentration levels of the analyte.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of samples containing chlorinated and fluorinated organic compounds. This method involves passing a liquid sample through a sorbent bed packed in a cartridge. The analyte is retained on the sorbent while the bulk of the sample matrix passes through. Subsequently, the analyte is eluted with a small volume of a suitable solvent.

For compounds structurally similar to this compound, such as other chlorinated hydrocarbons, sorbents like XAD-4 resin have proven effective. For instance, in the analysis of air samples for chloropicrin, a related organochlorine compound, samples are collected on XAD-4 sorbent tubes, stored at low temperatures (≤ 5°C), and then extracted with ethyl acetate. ca.gov This approach highlights the utility of resin-based sorbents for trapping volatile and semi-volatile organic compounds from various matrices. The selection of the appropriate SPE sorbent and elution solvent is crucial for achieving high recovery rates.

Table 1: Common SPE Sorbents and their Applications for Halogenated Compounds

| Sorbent Type | Typical Application | Elution Solvents |

| C18 (Octadecyl) | Extraction of non-polar to moderately polar compounds from aqueous matrices. | Methanol, Acetonitrile, Ethyl Acetate |

| Polymeric (e.g., XAD resins) | Extraction of a broad range of organic compounds from air and water. | Ethyl Acetate, Dichloromethane (B109758) |

| Florisil® (Magnesium Silicate) | Cleanup of pesticide residues, particularly chlorinated pesticides. | Hexane, Diethyl Ether |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and robust method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For extracting this compound from aqueous samples, a non-polar organic solvent would be selected to partition the analyte from the water into the organic phase.

The process often involves homogenizing the sample with a solvent such as benzene (B151609) or acetone, followed by centrifugation to separate the layers. cdc.gov This technique is particularly useful for processing biological samples like blood or tissues. cdc.gov In multiresidue pesticide analysis, LLE is a foundational step for extracting compounds from fruit and vegetable matrices before further cleanup and instrumental analysis. researchgate.net The efficiency of LLE depends on factors like solvent choice, solvent-to-sample ratio, pH of the aqueous phase, and mixing time.

Matrix Effects and Sample Clean-up

Complex matrices, such as soil, sediment, and biological tissues, contain numerous endogenous compounds that can interfere with the analysis of this compound. cdc.gov These "matrix effects" can manifest as signal suppression or enhancement in the detector, leading to inaccurate quantification. Therefore, a thorough sample clean-up step is often required after initial extraction.

Techniques like column chromatography with adsorbents such as silica (B1680970) gel or Florisil® can be employed to remove co-extracted interferences. For example, in the synthesis and purification of a related compound, 2,4,5-trifluorobenzoic acid, column chromatography on silica gel was used to obtain the pure product from the crude extract. americanlaboratory.com The selection of the clean-up strategy is tailored to the specific matrix and the analytical detector being used to minimize interferences and ensure the integrity of the results.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, providing the necessary separation of the target analyte from other compounds before detection. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for the analysis of semi-volatile organic compounds like this compound.

Gas Chromatography (GC) with Various Detectors (e.g., Electron Capture Detector (ECD), Mass Spectrometry (MS))

Gas Chromatography (GC) is the most prevalent and powerful technique for the analysis of volatile and semi-volatile halogenated organic compounds. cdc.gov The separation is achieved in a capillary column, and the choice of detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an excellent choice for detecting chlorinated and fluorinated compounds like this compound at very low concentrations. cdc.gov While highly sensitive, the ECD only provides identification based on retention time, which can be susceptible to interference from co-eluting compounds. cdc.gov

Mass Spectrometry (MS): When coupled with GC, Mass Spectrometry (GC/MS) provides definitive identification and quantification. The MS detector ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This "fingerprint" allows for positive identification. nih.gov Operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, can significantly enhance sensitivity and selectivity, allowing for detection in the low parts-per-trillion (ppt) range. ca.govcdc.gov GC/MS is a standard method for analyzing trichlorobenzenes in various environmental matrices, including air, water, soil, and sediment. cdc.gov

Table 2: Typical GC Parameters for Halogenated Benzene Analysis

| Parameter | Setting | Purpose |

| Column | HP-5MS (or equivalent 5% Phenyl Polysiloxane) | Provides good separation for a wide range of semi-volatile organic compounds. researchgate.net |

| Injector | Split/Splitless or PTV | Allows for both high and low concentration samples to be analyzed. ca.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Separates compounds based on their boiling points and column interactions. |

| Detector | MS (in SIM or SCAN mode) or ECD | Provides sensitive and/or selective detection of the target analyte. cdc.gov |

High-Performance Liquid Chromatography (HPLC) coupled with Detection Systems

While GC is often the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile or thermally labile compounds. In HPLC, the separation occurs in a column packed with small particles, and the mobile phase is a liquid.

For compounds similar in structure, such as other substituted benzenes, reverse-phase (RP) HPLC methods have been developed. For instance, 1,2,4-trichloro-5-(chloromethyl)benzene (B3342899) can be analyzed using an RP-HPLC method with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Detection is typically achieved using a UV detector, as aromatic rings absorb ultraviolet light. americanlaboratory.com Coupling HPLC with a mass spectrometer (LC/MS) can provide the same benefits of positive identification and enhanced sensitivity as GC/MS. bldpharm.com While less common than GC for this specific analyte, HPLC provides a complementary analytical approach.

Development of Hyphenated Techniques for Enhanced Resolution and Identification

The detection and quantification of this compound in complex environmental and biological matrices necessitate highly selective and sensitive analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for achieving the required analytical performance. These integrated systems provide enhanced resolution of target analytes from matrix interferences and deliver detailed structural information for confident identification.

GC-High-Resolution Mass Spectrometry (GC-HRMS)

Gas chromatography-high-resolution mass spectrometry (GC-HRMS) has emerged as a powerful tool for the analysis of persistent organic pollutants (POPs), including halogenated and trifluoromethylated compounds like this compound. thermofisher.comnih.gov This technique couples the superior separation capabilities of gas chromatography with the high mass accuracy and resolving power of HRMS detectors, most notably the Orbitrap mass spectrometer. chromatographyonline.comthermofisher.com

The fundamental principle of GC-HRMS in this context involves the chromatographic separation of this compound from other compounds in the sample, followed by its ionization (typically via electron ionization - EI) and the precise mass measurement of the resulting ions. thermofisher.com The high resolving power of instruments like the GC-Orbitrap allows for the differentiation of the target analyte from co-eluting matrix components with very similar nominal masses, significantly reducing chemical noise and improving detection limits. thermofisher.com

A key advantage of GC-HRMS is the ability to perform full-scan acquisition with high sensitivity, capturing a complete mass spectrum of all ions entering the mass spectrometer. thermofisher.com This allows for both targeted quantification of this compound and non-targeted screening for other potential contaminants without the need for pre-selecting specific ions. nih.govchromatographyonline.com The sub-ppm mass accuracy provided by HRMS enables the confident determination of the elemental composition of the detected ions, which is a critical step in the identification of unknown compounds or transformation products of the target analyte. thermofisher.com For instance, the accurate mass measurement of the molecular ion and its characteristic isotopic pattern, resulting from the three chlorine atoms, provides a high degree of confidence in the identification of this compound.

Research on similar compounds, such as polychlorinated biphenyls (PCBs) and other halogenated pollutants, demonstrates the typical parameters employed in GC-HRMS analysis. These studies often utilize a high-resolution full-scan mode, which provides the flexibility for retrospective analysis of data for compounds that were not initially targeted. thermofisher.com

Table 1: Illustrative GC-HRMS (Orbitrap) Parameters for the Analysis of POPs like this compound

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | TG-5-SilMS, 60 m × 0.25 mm ID, 0.25 µm film thickness | thermofisher.com |

| Injector | Programmable Temperature Vaporizing (PTV) | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| Ion Source Temperature | 280 °C | thermofisher.com |

| Mass Analyzer | Orbitrap | thermofisher.comchromatographyonline.com |

| Acquisition Mode | Full Scan (FS) | thermofisher.comthermofisher.com |

| Mass Range | m/z 50–600 | thermofisher.com |

| Mass Resolution | 60,000 FWHM (at m/z 200) | thermofisher.com |

| Mass Accuracy Window for EIC | ± 5 ppm | thermofisher.comthermofisher.com |

LC-Mass Spectrometry (LC-MS) Integration

While GC-MS is a primary technique for volatile and semi-volatile compounds, liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for transformation products of this compound that may be more polar and less volatile. The integration of LC with MS, especially tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the analysis of halogenated compounds in complex matrices. nih.govd-nb.info

In an LC-MS/MS system, the analyte is first separated by liquid chromatography, often using a reversed-phase column. It is then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and introduced into the mass spectrometer. nih.govnih.gov For quantitative analysis, the multiple reaction monitoring (MRM) mode is commonly employed. In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides exceptional selectivity, minimizing matrix interference and enhancing the signal-to-noise ratio. nih.gov

For compounds like this compound, which possess electronegative atoms, negative ion mode APCI or ESI can be effective. nih.gov The development of an LC-MS/MS method would involve optimizing the mobile phase composition to achieve good chromatographic separation and tuning the mass spectrometer parameters (e.g., collision energy) to find the most intense and specific precursor-to-product ion transitions. Studies on other persistent halogenated pollutants have successfully utilized LC-MS/MS for quantification at ng/L levels in various water matrices. rjeec.ro

Table 2: Representative LC-MS/MS Parameters for Analysis of Halogenated Organic Pollutants

| Parameter | Typical Setting | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.8 µm) | nih.gov |

| Mobile Phase | Gradient of Methanol/Acetonitrile and Water (with additives like ammonium (B1175870) acetate) | nih.govrjeec.ro |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in negative mode | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) | lcms.cz |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Collision Gas | Nitrogen or Argon | impactfactor.org |

Method Validation and Quality Assurance in Analytical Research

The validation of analytical methods is a critical requirement to ensure that the generated data are reliable, reproducible, and fit for purpose. impactfactor.org For a compound like this compound, which may be monitored at trace levels for regulatory or research purposes, a rigorous quality assurance (QA) and quality control (QC) program is essential. rjeec.roresearchgate.net Method validation demonstrates that a specific analytical procedure is suitable for its intended use and involves the evaluation of several key performance characteristics. impactfactor.org

The core parameters evaluated during method validation for quantitative analysis include linearity, sensitivity (limit of detection and limit of quantification), accuracy, and precision. impactfactor.org

Linearity and Range: This is established by analyzing a series of calibration standards across a defined concentration range. The response of the instrument should be proportional to the concentration of the analyte. A calibration curve is generated, and its linearity is typically assessed by the coefficient of determination (R²), which should ideally be ≥0.995. thermofisher.com

Sensitivity: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. impactfactor.org For POPs analysis, LOQs in the low ng/L (ppt) to pg/L (ppq) range are often required and achievable with modern instrumentation. researchgate.net

Accuracy: This parameter reflects the closeness of a measured value to the true value. It is typically assessed through recovery studies, where a sample is spiked with a known amount of the analyte. The percentage recovery is then calculated. Acceptable recovery ranges are often set between 70% and 120%, depending on the complexity of the matrix and the concentration level. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). An RSD of <15-20% is generally considered acceptable. impactfactor.orgresearchgate.net

Quality assurance extends beyond initial method validation and includes ongoing QC measures during routine analysis. emissionsanalytics.com This involves the regular analysis of method blanks to check for contamination, laboratory control samples (LCS) or quality control samples (QCS) to monitor the accuracy and precision of the method over time, and matrix spikes/matrix spike duplicates (MS/MSD) to assess matrix effects in real samples. epa.gov The use of isotopically labeled internal standards is also a common and effective practice to correct for variations in sample preparation and instrument response.

Table 3: Typical Method Validation and Quality Control Performance Criteria for POPs Analysis

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (Coefficient of Determination, R²) | ≥ 0.995 | thermofisher.com |

| Limit of Quantification (LOQ) | Method- and matrix-dependent, often in the ng/L (ppt) range | rjeec.roresearchgate.net |

| Accuracy (Recovery %) | 70 - 120% | researchgate.net |

| Precision (Relative Standard Deviation, RSD %) | < 15% (for repeatability and reproducibility) | impactfactor.org |

| Method Blank | Below the Limit of Detection (LOD) | epa.gov |

| Continuing Calibration Verification (% Difference) | < ±25% | epa.gov |

Applications of 1,2,4 Trichloro 5 Trifluoromethyl Benzene in Specialized Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Fluorinated Aromatics

1,2,4-Trichloro-5-(trifluoromethyl)benzene is a valuable building block in organic synthesis, primarily utilized for creating other complex fluorinated aromatic compounds. The presence of multiple reactive sites—the three chlorine atoms and the trifluoromethyl group—allows for a variety of chemical transformations.

Research has shown that compounds with similar structures, such as chlorinated and trifluoromethylated pyridines, are crucial intermediates in the production of agrochemicals and pharmaceuticals. nih.gov The synthesis of these types of molecules often involves stepwise reactions where chlorine atoms or other functional groups are substituted to build the final product. nih.gov For example, a known reaction for 2,4,5-trichloro-1-(trifluoromethyl)benzene (an isomer of the subject compound) involves its conversion to 2,4,5-trichloro-1-(trichloromethyl)benzene, demonstrating the reactivity of the trifluoromethyl group under certain conditions. lookchem.com

The general strategy for using such intermediates involves leveraging the directing effects of the existing substituents to achieve regioselective addition of new functional groups. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to specific positions. This controlled reactivity is essential for the multi-step synthesis of elaborate chemical structures.

Integration into Specialty Chemicals Production

The primary application of this compound is as an intermediate in the production of specialty chemicals. Halogenated aromatic compounds, particularly those containing fluorine, are foundational to the agrochemical and pharmaceutical industries. guidechem.com

For instance, related dichlorobenzotrifluoride isomers are key precursors in the synthesis of herbicides, fungicides, and various pharmaceuticals. guidechem.combiosynth.com The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery and agrochemical design to enhance biological activity, improve metabolic stability, and increase lipophilicity, which can affect the compound's absorption and transport. mdpi.com Similarly, nitrated trichlorobenzenes serve as intermediates for important organic pigments and pharmaceutical precursors. guidechem.com While specific commercial end-products derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are characteristic of precursors for these high-value sectors.

Precursor in Advanced Materials Synthesis (e.g., Polymer Chemistry, Functional Materials)

While fluorinated and chlorinated aromatic compounds are integral to the development of advanced materials, the specific use of this compound as a monomer or direct precursor in polymer chemistry or functional materials is not widely documented. The applications of related compounds, however, highlight the potential utility of its structural features.

For example, other fluorinated aromatic molecules are used to create high-performance polymers with enhanced thermal stability and chemical resistance. ncats.io In the field of electronics, trifluoromethylated aromatic cores are being explored for creating materials with specific properties like thermally activated delayed fluorescence (TADF), which is useful in organic light-emitting diodes (OLEDs). The synthesis of such materials often relies on building blocks that can be linked together through cross-coupling reactions. While this compound is sold as a building block for material science applications, its direct polymerization or integration into named material systems is a specialized area of research. bldpharm.combldpharm.com

Development of Structure-Property Relationships for Industrial Utility

The industrial utility of this compound is directly linked to the properties conferred by its specific arrangement of substituents on the benzene (B151609) ring. The relationship between its structure and its chemical behavior is governed by fundamental principles of physical organic chemistry.

Electronic Effects : The trifluoromethyl group (-CF3) is one of the most powerful electron-withdrawing groups. The three chlorine atoms also exert a strong electron-withdrawing inductive effect. This combination makes the aromatic ring highly electron-deficient. This deactivation makes the compound very unreactive towards electrophilic aromatic substitution. chemicalbook.com

Reactivity : The high degree of halogenation makes the compound generally unreactive, a property that can be advantageous for use as a stable solvent or dielectric fluid under harsh conditions, similar to its less substituted relatives like 1,2,4-trichlorobenzene (B33124). chemicalbook.comnih.gov However, the chlorine atoms can be replaced by other functional groups through nucleophilic aromatic substitution, especially under high temperatures or with the use of catalysts. This dual nature of stability and potential for substitution makes it a versatile chemical intermediate.

Physical Properties : The presence of multiple halogens increases the molecule's molecular weight and density compared to benzene. It is a colorless liquid at room temperature. guidechem.comchemicalbook.com Halogenation also influences solubility, making it sparingly soluble in water but miscible with many organic solvents. chemicalbook.com These physical properties are critical for its application in reaction media and for separation and purification processes.

The predictable influence of these functional groups allows chemists to design synthetic routes where this compound can be reliably used as a precursor to introduce a specific chlorinated and trifluoromethylated phenyl moiety into a larger target molecule.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 56148-83-5 |

| Molecular Formula | C₇H₂Cl₃F₃ |

| Molecular Weight | 249.45 g/mol bldpharm.com |

| Appearance | Colorless Liquid |

| SMILES | FC(C1=C(Cl)C=C(Cl)C(Cl)=C1)(F)F bldpharm.com |

Future Research Directions and Unexplored Academic Avenues for 1,2,4 Trichloro 5 Trifluoromethyl Benzene

Novel Synthetic Route Discovery

While established methods for the synthesis of polychlorinated (trifluoromethyl)benzenes exist, there is considerable scope for the development of more efficient, sustainable, and selective synthetic routes to 1,2,4-Trichloro-5-(trifluoromethyl)benzene. Future research could focus on:

Catalytic Systems: Investigating novel transition-metal catalysts or organocatalysts to improve reaction yields and reduce the formation of isomeric impurities. The development of a new trifluoromethylating agent could also lead to more direct and efficient synthetic pathways.

Flow Chemistry: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved safety and scalability of the synthesis process.

Green Chemistry Approaches: Research into greener solvents, reduced energy consumption, and the use of less hazardous reagents would align with the growing emphasis on sustainable chemical manufacturing.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | Higher selectivity, improved yields, milder reaction conditions. | Development of new trifluoromethylating agents and catalysts. |

| Flow Chemistry | Enhanced safety, better process control, scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Green Chemistry | Reduced environmental impact, increased sustainability. | Use of bio-based solvents, energy-efficient processes, and less toxic reagents. |

Advanced Spectroscopic Methodologies for In Situ Analysis

Understanding the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound is crucial. The use of in situ spectroscopic techniques can provide real-time insights into these processes. Future research should explore:

In Situ FTIR and Raman Spectroscopy: These techniques can be employed to monitor the formation of intermediates and products in real-time, providing valuable data for reaction optimization. The development of specialized probes and cells for harsh reaction conditions will be a key challenge.

Process Analytical Technology (PAT): Integrating spectroscopic methods into a PAT framework would enable continuous monitoring and control of the manufacturing process, ensuring consistent product quality.

Refined Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models to predict the toxicity and environmental fate of this compound and its potential metabolites is a critical area of research. These models can help in assessing environmental risks without extensive and costly experimental testing.

Density Functional Theory (DFT) Calculations: DFT studies can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data and the design of new synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound with biological macromolecules and environmental matrices, shedding light on its toxicological mechanisms and environmental transport.

Table 2: Potential Applications of Computational Modeling for this compound

| Computational Method | Research Application | Expected Outcome |

| QSAR | Predictive toxicology and ecotoxicology. | Estimation of potential environmental and health risks. |

| DFT | Elucidation of electronic structure and reactivity. | Guidance for synthetic and mechanistic studies. |

| MD Simulations | Investigation of intermolecular interactions. | Understanding of biological activity and environmental fate. |

Emerging Environmental Transformation Pathways

The persistence and potential for long-range transport of halogenated aromatic compounds are significant environmental concerns. Research into the environmental transformation of this compound is essential and should include:

Biodegradation Studies: Investigating the potential for microbial degradation of this compound under various environmental conditions. Identifying microorganisms and enzymatic pathways capable of cleaving the robust carbon-chlorine and carbon-fluorine bonds is a key challenge.

Photodegradation Research: Studying the photochemical degradation of the compound in air and water to understand its atmospheric lifetime and the formation of transformation products.

Metabolite Identification: Characterizing the products of biotic and abiotic transformation to fully assess the environmental impact of this compound.

Synergistic Research Across Disciplines

Addressing the multifaceted challenges associated with this compound requires a collaborative, interdisciplinary approach. Future research should foster synergy between:

Chemistry and Toxicology: To correlate the chemical properties of the compound with its biological effects.

Environmental Science and Engineering: To develop effective strategies for monitoring and remediating environmental contamination.

Materials Science and Nanotechnology: To design novel materials for the selective adsorption or catalytic degradation of this and related persistent organic pollutants.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its responsible management and the development of innovative applications.

常见问题

Q. What are the common synthetic routes for 1,2,4-Trichloro-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts halogenation or aromatic nucleophilic substitution . For example, chlorination of trifluoromethylbenzene derivatives using Lewis acids like FeCl₃ under controlled temperatures (40–60°C) can introduce chloro substituents regioselectively . Optimization requires precise stoichiometry of halogenating agents (e.g., Cl₂ or SOCl₂) and inert atmospheres to minimize side reactions. Yields are highly dependent on the order of substituent introduction; introducing the trifluoromethyl group early often reduces steric hindrance . Characterization via GC-MS and ¹H/¹³C NMR confirms regiochemistry and purity .

Q. How can researchers characterize the physical and electronic properties of this compound?

Methodological Answer: Key properties include density (1.6 g/cm³) , boiling point (216.6°C) , and logP (4.80) , determined experimentally via pycnometry, differential scanning calorimetry (DSC), and octanol-water partition assays . Electronic effects are studied using UV-Vis spectroscopy to assess absorption bands influenced by the electron-withdrawing trifluoromethyl group. Computational methods (e.g., DFT calculations) model charge distribution and predict reactivity in substitution reactions .

Q. What are the typical reactivity patterns of this compound in nucleophilic aromatic substitution (NAS)?